molecular formula C22H34O6 B3030082 3'-Methoxy-[6]-Gingerdiol 3,5-diacetate CAS No. 863780-90-9

3'-Methoxy-[6]-Gingerdiol 3,5-diacetate

Cat. No.: B3030082
CAS No.: 863780-90-9
M. Wt: 394.5 g/mol
InChI Key: QCJKXQWAFFZFLJ-VQTJNVASSA-N
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Description

3’-Methoxy-6-Gingerdiol 3,5-diacetate is a derivative of gingerol, a bioactive compound found in ginger. This compound is characterized by the presence of methoxy and diacetate groups, which modify its chemical properties and potential biological activities. It is of interest in various fields of research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-6-Gingerdiol 3,5-diacetate typically involves the acetylation of 3’-Methoxy-6-Gingerdiol. The process can be carried out using acetic anhydride and a base such as pyridine. The reaction is usually performed under reflux conditions to ensure complete acetylation. The general reaction scheme is as follows:

    Starting Material: 3’-Methoxy--Gingerdiol

    Reagents: Acetic anhydride, pyridine

    Conditions: Reflux under nitrogen atmosphere for 1 hour

Industrial Production Methods

In an industrial setting, the production of 3’-Methoxy-6-Gingerdiol 3,5-diacetate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-6-Gingerdiol 3,5-diacetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The diacetate groups can be reduced to yield the parent diol.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyl groups.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Regeneration of 3’-Methoxy--Gingerdiol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3’-Methoxy-6

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The biological effects of 3’-Methoxy-6-Gingerdiol 3,5-diacetate are believed to be mediated through its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. It may also inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Methoxy-6-Gingerdiol : The parent compound without acetylation.
  • 6-Gingerol : The non-methoxylated form of the compound.
  • 6-Shogaol : A dehydrated form of gingerol with different biological activities.

Uniqueness

3’-Methoxy-6-Gingerdiol 3,5-diacetate is unique due to the presence of both methoxy and diacetate groups, which enhance its stability and modify its biological activity. These modifications can potentially improve its therapeutic efficacy and broaden its range of applications compared to its parent compounds.

Properties

CAS No.

863780-90-9

Molecular Formula

C22H34O6

Molecular Weight

394.5 g/mol

IUPAC Name

[(3R,5S)-3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate

InChI

InChI=1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3/t19-,20+/m0/s1

InChI Key

QCJKXQWAFFZFLJ-VQTJNVASSA-N

Isomeric SMILES

CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C

SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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